REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH2:3][CH:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5]1.C[O-].[Na+].[F:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]2[CH:25]=[C:26]([CH:30]=O)[CH:27]=[N:28][CH:29]=2)=[CH:20][CH:19]=1.[BH4-].[Na+].Cl>CO.O>[ClH:1].[F:17][C:18]1[CH:19]=[CH:20][C:21]([C:24]2[CH:25]=[C:26]([CH2:30][NH:2][CH2:3][CH:4]3[CH2:13][CH2:12][C:11]4[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=4)[O:5]3)[CH:27]=[N:28][CH:29]=2)=[CH:22][CH:23]=1 |f:0.1,2.3,5.6,10.11|
|
Name
|
|
Quantity
|
20.27 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC1OC2=CC=CC=C2CC1
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
130 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20.43 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1C=C(C=NC1)C=O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
56.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are subsequently added
|
Type
|
ADDITION
|
Details
|
are added in portions
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1=CC=C(C=C1)C=1C=C(C=NC1)CNCC1OC2=CC=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.2 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |